

Alanosine: A Comprehensive Review of a Re-emerging Antimetabolite

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name:	Alanosine
Cat. No.:	B1664490

[Get Quote](#)

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Alanosine, a naturally occurring amino acid analogue derived from the bacterium *Streptomyces alanosinicus*, has garnered significant interest as an antimetabolite with potential antineoplastic activities.^{[1][2]} Its unique mechanism of action, centered on the disruption of de novo purine biosynthesis, has positioned it as a candidate for targeted cancer therapy, particularly in tumors with specific metabolic vulnerabilities. This technical guide provides a comprehensive review of **Alanosine** studies, summarizing key findings, experimental methodologies, and the intricate signaling pathways it modulates.

Mechanism of Action

Alanosine's primary mode of action is the inhibition of adenylosuccinate synthetase (ADSS), a critical enzyme in the de novo purine synthesis pathway.^{[1][3][4]} ADSS catalyzes the conversion of inosine monophosphate (IMP) to adenylosuccinate, a precursor to adenosine monophosphate (AMP). By blocking this step, **Alanosine** effectively depletes the intracellular pool of adenine nucleotides, which are essential for DNA and RNA synthesis, as well as cellular energy metabolism.^{[5][6]}

Interestingly, the antitumor activity of **Alanosine** is significantly potentiated in tumors deficient in the enzyme methylthioadenosine phosphorylase (MTAP).^{[1][2]} MTAP is a key component of the purine salvage pathway, which allows cells to recycle purines from degraded nucleic acids.

In MTAP-deficient tumors, the de novo synthesis pathway becomes the primary source of purines, making these cells exquisitely sensitive to inhibitors like **Alanosine**.^{[7][8]}

Furthermore, research has revealed that **Alanosine** itself is a prodrug. Inside the cell, it is converted to L-alanosyl-5-amino-4-imidazolecarboxylic acid ribonucleotide (alanosyl-AICOR), which is a much more potent inhibitor of ADSS.^{[9][10]} This active metabolite has a Ki of 0.228 μ M against ADSS, whereas the Ki of **Alanosine** itself is 57.23 mM.^[9] Alanosyl-AICOR has also been shown to be a competitive inhibitor of adenylosuccinate lyase, another enzyme in the purine synthesis pathway.^[11]

Preclinical Studies

A substantial body of preclinical research has demonstrated the in vitro and in vivo efficacy of **Alanosine** against various cancer models.

In Vitro Efficacy

Cell Line	Cancer Type	Alanosine Concentration (μ M)	Duration	Effect	Reference
CEM/ADR500	Leukemia	0.1-100	10 days	Inhibition of proliferation	
HL-60/AR	Leukemia	0.1-100	10 days	Inhibition of proliferation	
MDA-MB-231-BCRP	Breast Cancer	0.1-100	10 days	Inhibition of proliferation	
GBM cells	Glioblastoma	0.125-0.25	14 days	Inhibition of mitochondrial function, reduced stemness	
P388/S	Murine Leukemia	Not specified	Not specified	Good antineoplastic activity	[12]
P388/ADR	Murine Leukemia (Adriamycin-resistant)	Not specified	Not specified	Good antineoplastic activity	[12]
P388/VCR	Murine Leukemia (Vincristine-resistant)	Not specified	Not specified	Better anticancer activity	[12]
L5178Y/S	Murine Leukemia	Not specified	Not specified	Better anticancer activity	[12]

In Vivo Efficacy

Animal Model	Cancer Type	Alanosine Dosage	Administration Route	Duration	Effect	Reference
GBM 12-0160 xenograft mouse models	Glioblastoma	150 mg/kg (in combination with Temozolomide)	Intraperitoneal (ip)	Three times a week for 7 weeks	Inhibited tumor growth, prolonged survival	[3]
Mice	General Toxicity	LD50: ~2 g/kg	Intraperitoneal (ip)	Not applicable	Tissues most damaged: L-	5178Y/AR tumor, small intestine, liver, and lung [10]

Clinical Studies

Alanosine has been evaluated in several clinical trials, with varying degrees of success. Early Phase I and II trials in the 1980s were discontinued due to toxicity and a lack of significant response in common tumors.[8] However, the discovery of its enhanced activity in MTAP-deficient cancers led to renewed interest and further clinical investigation.

Phase I Trials

Study	Dosing Schedule	Maximum Tolerated Dose (MTD)	Dose-Limiting Toxicity	Antitumor Activity	Reference
Dosik et al. (1982)	8-375 mg/m ² /day x 3, every 3 weeks	Not explicitly stated	Mucositis	No antitumor activity noted	[13]
Goldsmith et al. (1983)	Daily x 5, every 3 weeks	320 mg/m ² /day x 5	Oral mucositis	Not specified	[14]

The recommended Phase II dose from the Dosik et al. study was 250 mg/m²/day x 3 every 3 weeks, while the Goldsmith et al. study recommended 160 mg/m²/day x 5 every three weeks. [\[13\]](#)[\[14\]](#)

Phase II Trials

A multicenter Phase II study evaluated **Alanosine** in patients with various MTAP-deficient solid tumors.

Study	Patient Population	Dosing Schedule	Objective Response Rate	Stable Disease	Key Toxicities (Grade 3/4)	Reference
Kindler et al. (2009)	65 patients (mesothelioma, NSCLC, soft tissue sarcoma, osteosarcoma, pancreatic cancer)	80 mg/m ² by continuous IV infusion daily for 5 days, every 21 days	24% (2 patients had prolonged stable disease)	mesothelioma patients had prolonged stable disease)	Mucositis (11%), fatigue (6%), nausea (3%), renal failure (1.5%)	[15] [16]

This study concluded that at the tested dose and schedule, **Alanosine** was ineffective in patients with advanced MTAP-deficient tumors.[15] Another Phase II trial (NCT00062283) was initiated to study **Alanosine** in patients with soft tissue sarcoma, sarcoma of the bone, mesothelioma, non-small cell lung cancer, or pancreatic cancer, but the results are not detailed in the provided search results.[17]

Experimental Protocols

In Vitro Cell Proliferation Assay

To assess the inhibitory effect of **Alanosine** on cell growth, a standard proliferation assay is employed.[3]

- Cell Seeding: Tumor cells (e.g., CEM/ADR5000, HL-60/AR, MDA-MB-231-BCRP) are seeded in 96-well plates at a predetermined density.
- Treatment: Cells are exposed to a range of **Alanosine** concentrations (e.g., 0.1-100 μ M) for a specified duration (e.g., 10 days). A vehicle control is included.
- Assessment of Proliferation: Cell viability is measured using a standard method such as the MTT assay or by direct cell counting.
- Data Analysis: The concentration of **Alanosine** that inhibits cell growth by 50% (IC50) is calculated.

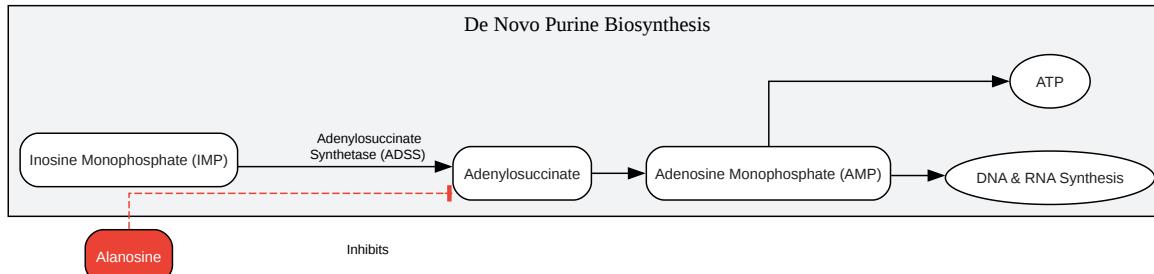
In Vivo Xenograft Model

To evaluate the in vivo antitumor activity of **Alanosine**, a xenograft mouse model is utilized.[3]

- Tumor Implantation: Human cancer cells (e.g., GBM 12-0160) are subcutaneously or orthotopically implanted into immunocompromised mice.
- Treatment Initiation: Once tumors reach a palpable size, mice are randomized into treatment and control groups.
- Drug Administration: **Alanosine** is administered via a specified route (e.g., intraperitoneal) at a predetermined dose and schedule (e.g., 150 mg/kg, three times a week).

- Tumor Measurement: Tumor volume is measured regularly using calipers.
- Endpoint: The study is terminated when tumors in the control group reach a predetermined size or when mice show signs of distress. Tumor growth inhibition and survival rates are calculated.

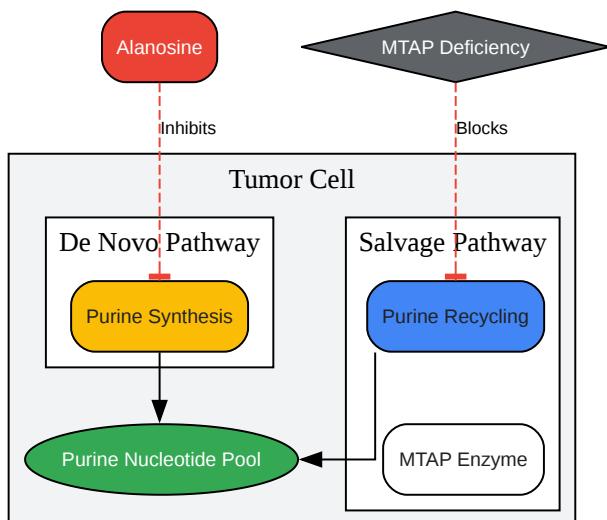
Mitochondrial Function Assay (Seahorse XF Analysis)


To investigate the impact of **Alanosine** on cellular metabolism, mitochondrial function can be assessed using a Seahorse XF Analyzer.[\[18\]](#)

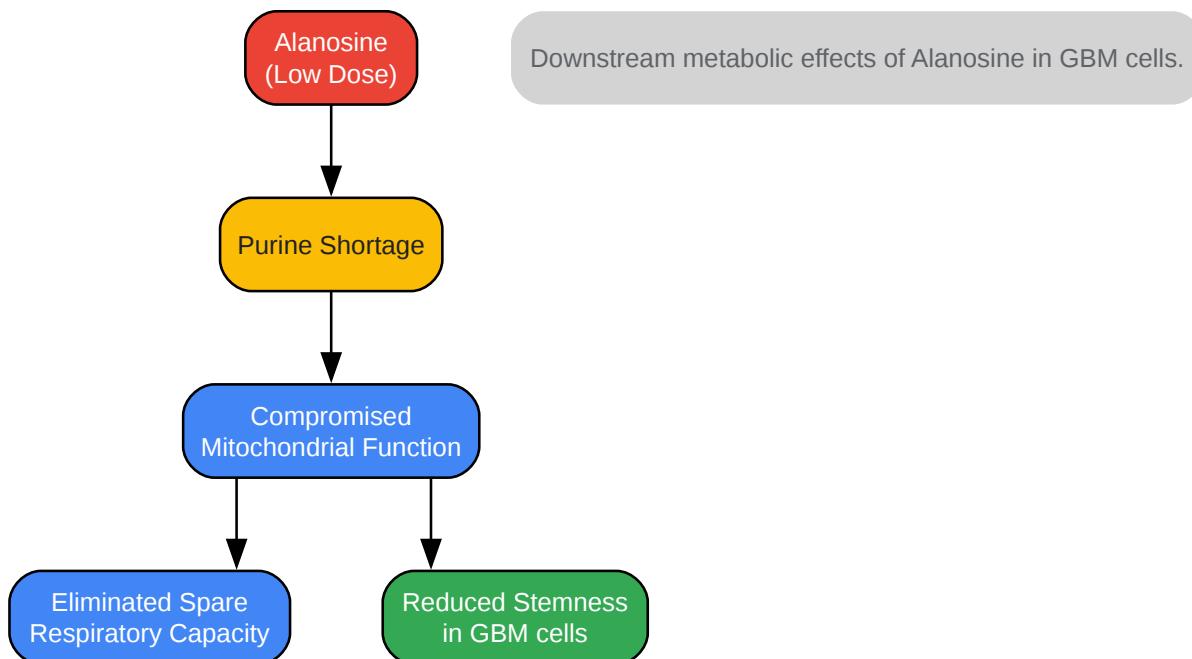
- Cell Pretreatment: Cells are pretreated with **Alanosine** (e.g., 0.25 μ M) for a specified period (e.g., two weeks).
- Seahorse Assay: Pretreated cells are seeded into a Seahorse XF plate. The assay measures the oxygen consumption rate (OCR) and extracellular acidification rate (ECAR) in real-time.
- Mitochondrial Stress Test: A series of mitochondrial inhibitors (oligomycin, FCCP, and rotenone/antimycin A) are sequentially injected to determine key parameters of mitochondrial respiration, such as basal respiration, ATP production, maximal respiration, and spare respiratory capacity.
- Data Analysis: The changes in these parameters following **Alanosine** treatment are analyzed to determine its effect on mitochondrial function.

Signaling Pathways and Logical Relationships

The primary signaling pathway affected by **Alanosine** is the de novo purine biosynthesis pathway. Its inhibitory action on adenylosuccinate synthetase disrupts the production of adenine nucleotides, leading to downstream effects on DNA replication, RNA synthesis, and cellular energy metabolism. The potentiation of its effect by MTAP deficiency highlights a key logical relationship in its mechanism of action.


Alanosine inhibits de novo purine synthesis.

[Click to download full resolution via product page](#)


Caption: **Alanosine**'s inhibition of ADSS in the de novo purine synthesis pathway.

Synergistic effect of Alanosine in MTAP-deficient cells.

[Click to download full resolution via product page](#)

Caption: The logical relationship between **Alanosine** treatment and MTAP deficiency.

[Click to download full resolution via product page](#)

Caption: The impact of **Alanosine** on mitochondrial function and stemness in Glioblastoma.

Conclusion

Alanosine remains a compound of significant interest due to its targeted mechanism of action, particularly in the context of MTAP-deficient cancers. While clinical success has been limited, a deeper understanding of its metabolic effects and the identification of appropriate patient populations could pave the way for its re-emergence as a valuable therapeutic agent. The preclinical data strongly support its potential, and further research into optimal dosing strategies, combination therapies, and predictive biomarkers is warranted to fully exploit its antineoplastic capabilities. The detailed experimental protocols and pathway analyses provided in this guide aim to facilitate future investigations into this promising antimetabolite.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Alanosine | C3H7N3O4 | CID 90657278 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Facebook [cancer.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. selleckchem.com [selleckchem.com]
- 5. Mode of action of alanosine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. A novel synergistic effect of alanosine and guanine on adenine nucleotide synthesis in mammalian cells. Alanosine as a useful probe for investigating purine nucleotide metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Purine Synthesis Inhibitor L-Alanosine Impairs Mitochondrial Function and Stemness of Brain Tumor Initiating Cells | MDPI [mdpi.com]
- 8. Alanosine (UCSD) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Identification of the antimetabolite of L-alanosine, L-alanosyl-5-amino-4-imidazolecarboxylic acid ribonucleotide, in tumors and assessment of its inhibition of adenylosuccinate synthetase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Determinants of the toxicity of L-alanosine to various organs of the mouse - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Inhibition of adenylosuccinate lyase by L-alanosyl-5-aminoimidazole-4-carboxylic acid ribonucleotide (alanosyl-AICOR) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Antitumor effect of L-alanosine (NSC 153553) on sensitive and resistant sublines of murine leukemias - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Phase I study of L-alanosine using a daily x 3 schedule - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Phase I study of L-alanosine (NSC 15353) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. A phase II multicenter study of L-alanosine, a potent inhibitor of adenine biosynthesis, in patients with MTAP-deficient cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. ClinicalTrials.gov [clinicaltrials.gov]
- 18. Purine Synthesis Inhibitor L-Alanosine Impairs Mitochondrial Function and Stemness of Brain Tumor Initiating Cells - PMC [pmc.ncbi.nlm.nih.gov]

- To cite this document: BenchChem. [Alanosine: A Comprehensive Review of a Re-emerging Antimetabolite]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b1664490#comprehensive-literature-review-of-alanosine-studies>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com